molecular formula C15H17F2N3O2S B2604590 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one CAS No. 1705354-25-1

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one

Cat. No.: B2604590
CAS No.: 1705354-25-1
M. Wt: 341.38
InChI Key: VSICKQGNZIUKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes a thiazepane ring, a difluorophenyl group, and an imidazolidinone moiety

Preparation Methods

The synthesis of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Thiazepane Ring: This step involves the cyclization of a suitable precursor to form the thiazepane ring. Reaction conditions may include the use of a base and a solvent such as dichloromethane.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Formation of the Imidazolidinone Moiety: This step involves the reaction of the thiazepane intermediate with an isocyanate to form the imidazolidinone ring.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases or conditions.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers or coatings.

    Biological Research: The compound is used in studies to understand its effects on biological systems, including its interactions with proteins and enzymes.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one can be compared with other similar compounds, such as:

    1-[7-(2,5-Dichlorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one: This compound has a similar structure but with chlorine atoms instead of fluorine atoms, which may result in different chemical and biological properties.

    1-[7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl]pyrrolidin-2-one: This compound has a pyrrolidinone ring instead of an imidazolidinone ring, which can affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

1-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N3O2S/c16-10-1-2-12(17)11(9-10)13-3-5-19(7-8-23-13)15(22)20-6-4-18-14(20)21/h1-2,9,13H,3-8H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSICKQGNZIUKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.